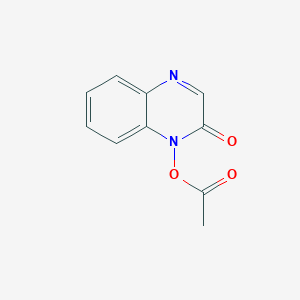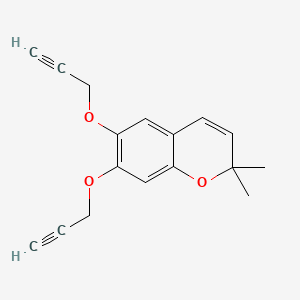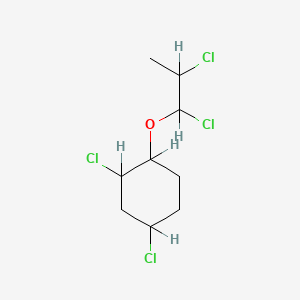
Dichloro(dichloropropoxy)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(dichloropropoxy)cyclohexane is an organic compound that belongs to the class of disubstituted cyclohexanes. This compound is characterized by the presence of two chlorine atoms and a dichloropropoxy group attached to a cyclohexane ring. It is a versatile compound with various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(dichloropropoxy)cyclohexane typically involves the chlorination of cyclohexane followed by the introduction of a dichloropropoxy group. One common method is the reaction of cyclohexane with chlorine gas in the presence of a catalyst such as iron(III) chloride to form dichlorocyclohexane. This intermediate is then reacted with dichloropropanol in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques such as distillation and crystallization is common to isolate and purify the final product.
化学反応の分析
Types of Reactions
Dichloro(dichloropropoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxy derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound using reducing agents like lithium aluminum hydride can yield cyclohexanol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Hydroxy derivatives of cyclohexane.
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexanol derivatives.
科学的研究の応用
Dichloro(dichloropropoxy)cyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
類似化合物との比較
Similar Compounds
Dichlorocyclohexane: A simpler compound with only two chlorine atoms attached to the cyclohexane ring.
Dichloropropoxycyclohexane: Similar structure but without the additional chlorine atoms on the propoxy group.
Chlorocyclohexane: Contains only one chlorine atom attached to the cyclohexane ring.
Uniqueness
Dichloro(dichloropropoxy)cyclohexane is unique due to the presence of both dichloropropoxy and dichloro groups, which impart distinct chemical and physical properties
特性
| 99308-23-3 | |
分子式 |
C9H14Cl4O |
分子量 |
280.0 g/mol |
IUPAC名 |
2,4-dichloro-1-(1,2-dichloropropoxy)cyclohexane |
InChI |
InChI=1S/C9H14Cl4O/c1-5(10)9(13)14-8-3-2-6(11)4-7(8)12/h5-9H,2-4H2,1H3 |
InChIキー |
MTINLHUIWXXTSZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(OC1CCC(CC1Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)

![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)
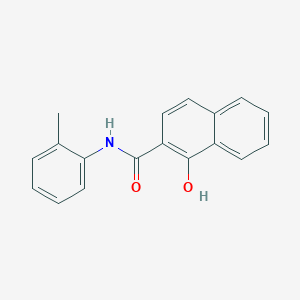
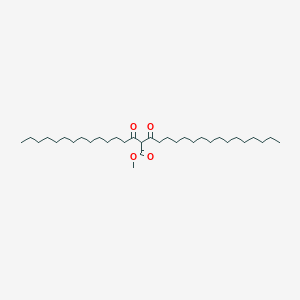
![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)
